Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring with a methylene group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride typically involves the reaction of a cyclobutyl derivative with a methylamine source. One common method is the alkylation of cyclobutylmethyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major product is a carboxylic acid derivative.
Reduction: The major product is a cyclobutylmethylamine.
Substitution: The major products depend on the nucleophile used, but common products include substituted amines and alcohols.
Scientific Research Applications
Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethylamine: Similar structure but lacks the methylene group.
Methylcyclobutylamine: Similar structure but with a different substitution pattern.
Cyclobutylamine: Lacks the methyl and methylene groups.
Uniqueness
Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is a derivative of methylamine, characterized by the presence of a cyclobutyl group. The molecular formula is C6H11ClN, with a molecular weight of approximately 130.61 g/mol. The compound's structure contributes to its unique biological interactions.
Mechanisms of Biological Activity
Research indicates that methylamine derivatives can exhibit both inhibitory and stimulatory effects on biological systems, depending on concentration:
- Inhibitory Effects : At high concentrations, methylamine hydrochloride has been shown to inhibit biological activity. For instance, it can antagonize the effects of clostridial neurotoxins, such as botulinum and tetanus toxins, by preventing their internalization into cholinergic nerve endings .
- Stimulatory Effects : Conversely, at lower concentrations, this compound may stimulate certain biological processes. Studies suggest that it acts as a substrate for enzymatic reactions involving p-nitrophenyl phosphate, showcasing its dual role in biological systems .
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Neuromuscular Blockade : Research demonstrated that methylamine hydrochloride can produce concentration-dependent antagonism against neuromuscular blockade induced by clostridial toxins. Specifically, concentrations between 8-10 mM effectively reduced the onset of paralysis without causing irreversible tissue damage .
- Substrate Activity : In biochemical assays, methylamine hydrochloride has been utilized as a substrate for various enzymatic reactions. It reacts with peptide hormones during hydrolysis, forming bicyclic heterocycles that are important for analytical methods in mass spectrometry .
Case Studies
- Toxin Antagonism : A study published in the Journal of Pharmacology and Experimental Therapeutics highlighted the effectiveness of methylamine hydrochloride in antagonizing neurotoxin-induced paralysis. The research indicated that while the compound did not inactivate the toxins directly, it effectively prevented their uptake into nerve cells .
- Pharmacokinetics : An investigation into the pharmacokinetics of methylamine derivatives revealed varying degrees of brain permeability and bioavailability. This study emphasized the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C7H14ClN |
---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
N-methyl-1-(3-methylidenecyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6-3-7(4-6)5-8-2;/h7-8H,1,3-5H2,2H3;1H |
InChI Key |
JOLCAUCZZROHCB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC(=C)C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.